4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
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Overview
Description
4-(1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-difluorophenyl group and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3,4-difluoroaniline and ethyl acetoacetate, under acidic or basic conditions.
Substitution with Morpholine: The pyrazolo[3,4-d]pyrimidine core is then reacted with morpholine in the presence of a suitable catalyst, such as palladium, under conditions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially yielding dihydro derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific molecular targets involved in disease pathways is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine
- 4-(1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Uniqueness
Compared to similar compounds, 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is unique due to the presence of the difluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may also improve its pharmacokinetic properties, such as increased metabolic stability and reduced off-target effects.
Properties
IUPAC Name |
4-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKQUIPVMQDJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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